molecular formula C₁₅H₉D₇N₄O B1157765 BIRG 613 BS-d7

BIRG 613 BS-d7

Cat. No.: B1157765
M. Wt: 275.36
Attention: For research use only. Not for human or veterinary use.
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Description

BIRG 613 BS-d7 (CAS: Not explicitly provided; molecular formula: C15H9D7N4O) is a deuterium-labeled derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. This compound is specifically engineered with seven deuterium atoms, replacing hydrogen atoms at specific positions, to enhance metabolic stability and serve as an internal standard in pharmacokinetic and bioanalytical studies . Its isotopic labeling ensures minimal interference with biological assays while providing high precision in quantifying nevirapine and its metabolites in complex matrices.

Properties

Molecular Formula

C₁₅H₉D₇N₄O

Molecular Weight

275.36

Synonyms

5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

BIRG 613 BS-d7 belongs to a class of nevirapine derivatives and metabolites. Key structurally related compounds include:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Primary Use
This compound - C15H9D7N4O ~287.35 g/mol* Deuterium-labeled nevirapine derivative Internal standard for metabolic studies
BIRG 613 BS 287980-58-2 C15H16N4O 268.32 g/mol Non-deuterated parent compound Nevirapine synthesis intermediate
3-Bromo Nevirapine 284686-21-1 C15H13BrN4O 353.20 g/mol Bromine substitution at position 3 Metabolic intermediate
Nevirapine Dimer 1391054-30-0 C30H26N8O2 530.58 g/mol Dimeric form of nevirapine Impurity profiling in drug formulation
Dolutegravir-d4 - C20H15D4F2N3O5 ~429.41 g/mol* Deuterium-labeled integrase inhibitor Analytical reference standard

*Calculated based on isotopic substitution.

Key Observations:
  • Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-labeled analogs like BIRG 613 BS. This modification reduces metabolic degradation rates compared to its parent compound, a critical advantage in tracer studies .
  • Functional Groups : Unlike 3-Bromo Nevirapine, which introduces bromine to alter binding affinity, this compound retains nevirapine’s core structure, ensuring compatibility with existing assays targeting the parent drug .
  • Molecular Weight : The dimeric form (Nevirapine Dimer) has nearly double the molecular weight of this compound, impacting solubility and pharmacokinetic behavior .

Pharmacokinetic and Analytical Performance

  • Metabolic Stability : Deuterium in this compound slows CYP450-mediated oxidation, extending its half-life relative to BIRG 613 BS. This property is critical for accurate quantification in long-term metabolic studies .
  • Analytical Utility : While Dolutegravir-d4 serves a similar role as an isotopic internal standard, it targets integrase inhibitors rather than NNRTIs, limiting cross-reactivity in nevirapine-specific assays .
  • Impurity Profiling : Nevirapine Dimer, unlike this compound, is monitored as a process-related impurity rather than a reference standard, reflecting divergent quality control applications .

Role in Antiviral Drug Development

This compound has been pivotal in elucidating nevirapine’s metabolic pathways, particularly in identifying hydroxylated and glucuronidated metabolites. Studies using this compound have revealed:

  • Quantitative Precision : Deuterium labeling minimizes isotopic interference, achieving >99% accuracy in LC-MS/MS analyses .
  • Comparative Metabolism : Unlike 3-Bromo Nevirapine, which exhibits altered binding to reverse transcriptase, this compound maintains nevirapine’s enzymatic interactions, ensuring biological relevance .

Limitations and Challenges

  • Synthesis Complexity: Introducing seven deuterium atoms requires specialized isotopic precursors, increasing production costs compared to non-deuterated analogs .
  • Structural Specificity: this compound cannot replace standards for structurally distinct antivirals (e.g., Dolutegravir-d4), necessitating compound-specific isotopic analogs .

Q & A

Basic Research Questions

Q. What key physicochemical properties of BIRG 613 BS-d7 should researchers prioritize during initial experimental design?

  • Prioritize properties critical to its function and stability, such as solubility, thermal stability, and reactivity under standard laboratory conditions. For example, solubility impacts formulation in biological assays, while thermal stability informs storage protocols. Use techniques like differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) for validation .
  • Methodological Tip : Begin with literature reviews to identify baseline properties, then design pilot experiments to confirm these under controlled conditions. Cross-reference findings with existing databases to ensure consistency .

Q. Which analytical techniques are most suitable for verifying the structural integrity of this compound?

  • Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are gold standards for confirming molecular structure. Pair these with X-ray crystallography for crystalline forms. For purity assessment, combine HPLC with ultraviolet-visible (UV-Vis) spectroscopy .
  • Methodological Tip : Always include internal standards and replicate analyses to minimize instrument variability. Document raw and processed data separately to enhance reproducibility .

Q. How should researchers formulate hypotheses when investigating this compound's biological activity?

  • Base hypotheses on mechanistic insights from analogous compounds or preliminary data. For example: "this compound will inhibit [Target X] with greater specificity than [Compound Y] due to its unique substituent at position 7." Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure testable predictions .
  • Methodological Tip : Ensure hypotheses are narrow and falsifiable. Avoid overly broad statements (e.g., "This compound will cure Disease Z") that lack measurable outcomes .

Advanced Research Questions

Q. How can researchers optimize synthesis protocols to address batch-to-batch variability in this compound production?

  • Conduct factorial design experiments to identify critical process parameters (e.g., temperature, catalyst concentration). Use statistical tools like ANOVA to analyze variance between batches. Implement quality-by-design (QbD) principles to establish robust operating ranges .
  • Methodological Tip : Archive samples from each batch for retrospective analysis. Include negative controls (e.g., reaction mixtures without catalysts) to isolate sources of variability .

Q. What strategies resolve contradictory data in dose-response studies involving this compound?

  • First, assess experimental conditions (e.g., cell line viability, solvent compatibility). If discrepancies persist, perform meta-analyses of aggregated data to identify outliers or confounding variables. Use Bland-Altman plots or coefficient of variation (CV) calculations to quantify consistency .
  • Methodological Tip : Triangulate results with orthogonal assays (e.g., enzymatic activity vs. cellular viability) to confirm biological relevance. Document all methodological details, including instrument calibration logs, to enable peer validation .

Q. What advanced methodologies are recommended for studying this compound's stability under physiological conditions?

  • Simulate physiological environments (e.g., buffer systems mimicking blood pH, temperature) and monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accelerated stability studies (e.g., elevated temperatures) can predict shelf-life, but validate findings under real-time conditions .
  • Methodological Tip : Include degradation products in analytical workflows and reference them against known impurities. Use kinetic modeling to extrapolate long-term stability .

Q. How should researchers design comparative studies between this compound and structurally similar compounds?

  • Employ head-to-head assays under identical experimental conditions. Focus on key metrics like binding affinity, selectivity, and off-target effects. Use computational tools (e.g., molecular docking) to rationalize differences in activity .
  • Methodological Tip : Predefine equivalence margins (e.g., ±10% efficacy difference) to determine clinical or mechanistic significance. Avoid "shotgun" comparisons without a clear hypothesis .

Methodological Best Practices

  • Data Integrity : Separate raw data from processed results in appendices, retaining original files for audit trails. Use tools like electronic lab notebooks (ELNs) for traceability .
  • Ethical Compliance : Obtain institutional review for studies involving human-derived materials. Clearly document safety protocols (e.g., handling of hazardous intermediates) .
  • Peer Review : Submit detailed experimental sections for reproducibility, including instrument models, software versions, and reagent lot numbers .

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